![molecular formula C15H12Br2ClNO B14212162 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- CAS No. 832690-99-0](/img/structure/B14212162.png)
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions, and a 2-chloroethoxy methyl group at the 9 position. Carbazole derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- typically involves the bromination of carbazole followed by the introduction of the 2-chloroethoxy methyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent reaction with 2-chloroethanol in the presence of a base like potassium carbonate or sodium hydride introduces the 2-chloroethoxy methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups via reactions such as Suzuki coupling or Kumada coupling.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Nucleophilic Substitution: The 2-chloroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Kumada Coupling: Uses Grignard reagents and nickel or palladium catalysts.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Carbazoles: Products of Suzuki or Kumada coupling.
Carbazole-quinones: Products of oxidation.
Dihydrocarbazoles: Products of reduction.
Scientific Research Applications
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for use in OLEDs and solar cells.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its aromatic structure and functional groups.
Material Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers (electrons or holes) through its conjugated system. The bromine atoms and the 2-chloroethoxy group can influence the electronic properties by altering the electron density and the molecular orbitals.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Similar structure but with a 2-ethylhexyl group instead of a 2-chloroethoxy methyl group.
3,6-Dibromo-9-phenyl-9H-carbazole: Similar structure but with a phenyl group at the 9 position.
3,6-Dibromo-9-hexyl-9H-carbazole: Similar structure but with a hexyl group at the 9 position.
Uniqueness
The presence of the 2-chloroethoxy methyl group in 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- makes it unique compared to other carbazole derivatives. This group can participate in additional chemical reactions, providing more versatility in synthetic applications. Additionally, the electronic effects of the 2-chloroethoxy group can influence the compound’s properties in organic electronics and other applications.
Properties
CAS No. |
832690-99-0 |
|---|---|
Molecular Formula |
C15H12Br2ClNO |
Molecular Weight |
417.52 g/mol |
IUPAC Name |
3,6-dibromo-9-(2-chloroethoxymethyl)carbazole |
InChI |
InChI=1S/C15H12Br2ClNO/c16-10-1-3-14-12(7-10)13-8-11(17)2-4-15(13)19(14)9-20-6-5-18/h1-4,7-8H,5-6,9H2 |
InChI Key |
ZMNWDSAVXBJYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2COCCCl)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



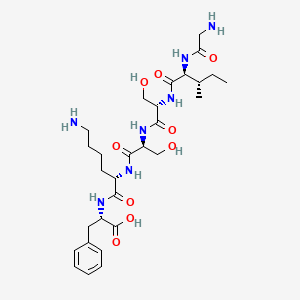
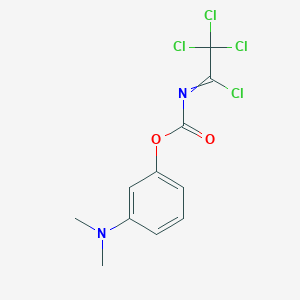
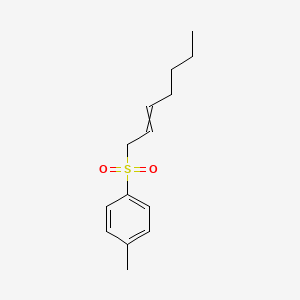
methanone](/img/structure/B14212100.png)
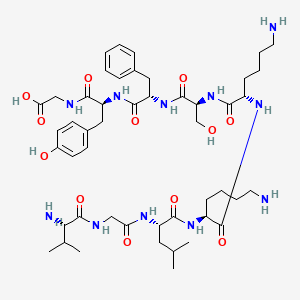

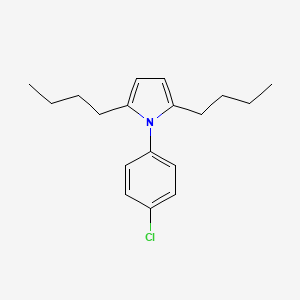
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
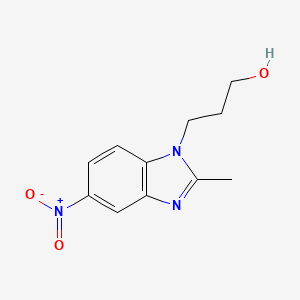
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
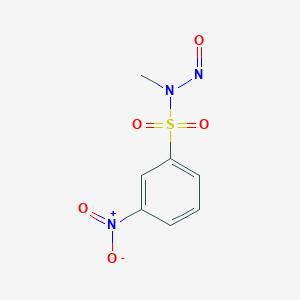
![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
